molecular formula C5H8O2S B15287507 (S)-Tetrahydrofuran-2-carbothioic Acid

(S)-Tetrahydrofuran-2-carbothioic Acid

Cat. No.: B15287507
M. Wt: 132.18 g/mol
InChI Key: VXYYXBQTPJTYOB-UHFFFAOYSA-N
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Description

(S)-Tetrahydrofuran-2-carbothioic Acid is an organic compound that features a tetrahydrofuran ring substituted with a carboxylic acid and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydrofuran-2-carbothioic Acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a hydroxyl group to a carboxylic acid.

    Addition of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Esterification with Acyl Chlorides

(S)-Tetrahydrofuran-2-carbothioic acid reacts with acyl chlorides (R-COCl) in the presence of tertiary amines to form thioester derivatives. This reaction is critical for synthesizing intermediates in antibiotic production (e.g., faropenem).

Reaction Conditions

Reagent (R-COCl)SolventCatalystTemperatureYield
Acetyl chlorideCH₂Cl₂Triethylamine25°C85–92%
Propionyl chlorideDMFPyridine0–5°C78%

Mechanism : Nucleophilic attack by the thiolate anion on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of HCl.

Nucleophilic Substitution Reactions

The thiol (-SH) group participates in nucleophilic substitutions, forming sulfides or thioethers. For example, reactions with alkyl halides proceed via an SN2 mechanism:

Example Reaction :
(S)-Tetrahydrofuran-2-carbothioic acid+R-XR-S-Tetrahydrofuran-2-carboxylate+HX\text{this compound} + \text{R-X} \rightarrow \text{R-S-Tetrahydrofuran-2-carboxylate} + \text{HX}

Key Data :

  • Alkyl iodides (e.g., methyl iodide) achieve 70–80% conversion in acetone at 50°C.

  • Bulky substrates (e.g., tert-butyl bromide) require phase-transfer catalysts (e.g., TBAB) for improved yields.

Oxidation to Disulfides

Controlled oxidation converts the thiol group to disulfides, a reaction leveraged in dimerization processes:

2(S)-Tetrahydrofuran-2-carbothioic acidI2/EtOH(S,S)-Disulfide+2HI2 \text{this compound} \xrightarrow{\text{I}_2/\text{EtOH}} \text{(S,S)-Disulfide} + 2 \text{HI}

Conditions :

  • Iodine in ethanol at 25°C yields 95% disulfide .

  • Hydrogen peroxide (H₂O₂) in acetic acid provides a milder alternative (88% yield).

Addition Reactions with Alkenes

This compound derivatives, such as acylsulfenyl iodides, undergo anti-Markovnikov additions to alkenes:

Example :
RCOSI+CH2=CH2RCOSCH2CH2I\text{RCOSI} + \text{CH}_2=\text{CH}_2 \rightarrow \text{RCOSCH}_2\text{CH}_2\text{I}

Data from Cyclic Alkene Additions :

AlkeneProduct StructureYield
1-ButeneThreo-isomer62%
CyclohexeneTrans-adduct75%

Chiral Resolution via Diastereomer Salt Formation

The (S)-enantiomer is resolved using chiral amines (e.g., (R)-phenylethylamine), forming diastereomeric salts:

Process :

  • React racemic tetrahydrofuran-2-carbothioic acid with (R)-phenylethylamine in methanol.

  • Crystallize the (S)-acid-(R)-amine salt (93% recovery) .

  • Decompose the salt with HCl to isolate enantiopure (S)-acid.

Scientific Research Applications

(S)-Tetrahydrofuran-2-carbothioic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used to study enzyme interactions due to its thiol group.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-2-carbothioic Acid involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

    Carboxylic Acid Group: This group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-carboxylic Acid: Lacks the thiol group, making it less reactive in certain biochemical contexts.

    Tetrahydrothiophene-2-carboxylic Acid: Contains a sulfur atom in the ring, which alters its chemical properties.

Uniqueness

(S)-Tetrahydrofuran-2-carbothioic Acid is unique due to the presence of both a thiol and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

oxolane-2-carbothioic S-acid

InChI

InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8)

InChI Key

VXYYXBQTPJTYOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)S

Origin of Product

United States

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